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Get Quote

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a vast array of natural products and pharmacologically active
compounds.[1][2] Its unique electronic properties and ability to participate in various biological
interactions, particularly hydrogen bonding and mt-stacking, make it an attractive scaffold for
drug design.[2] This guide focuses on a highly functionalized derivative, Methyl 5-ethynyl-1H-
indole-2-carboxylate. The strategic placement of two distinct and reactive functional groups—
an ethynyl moiety at the C5 position and a methyl ester at C2—transforms the simple indole
core into a versatile and powerful building block for modern drug discovery. The C2-carboxylate
serves as a classical handle for derivatization, often into amides, to modulate target
engagement and physicochemical properties.[3][4][5] The C5-ethynyl group is a modern
addition, providing a gateway to a wealth of bioorthogonal and cross-coupling chemistries,
most notably the Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) or "click chemistry,"
enabling the efficient construction of complex molecular architectures.

This document provides a comprehensive overview of Methyl 5-ethynyl-1H-indole-2-
carboxylate, detailing its core identifiers, physicochemical properties, synthetic routes with
mechanistic considerations, key chemical transformations, and its applications as a strategic
intermediate in pharmaceutical research.
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Core Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental
reproducibility. The primary identifiers and computed properties for Methyl 5-ethynyl-1H-
indole-2-carboxylate are summarized below.

Identifier Value Source

CAS Number 210345-58-7 [6]

Molecular Formula C12HaNO:2 [6]

Molecular Weight 199.21 g/mol [6]
Methyl 5-ethynyl-1H-indole-2-

IUPAC Name N/A
carboxylate

COC(=0)C1=CC2=CC(=CC=C

Canonical SMILES [6]
2N1)C#HC
Topological Polar Surface Area
42.09 Az [6]
(TPSA)
LogP (Computed) 1.9358 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]
Rotatable Bonds 1 [6]

Synthesis and Mechanistic Rationale

The most direct and efficient method for introducing the C5-ethynyl group onto the indole
scaffold is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-catalyzed
reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a
cornerstone of modern organic synthesis.[9][10]

Recommended Synthetic Protocol: Sonogashira
Coupling
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The synthesis logically starts from a readily available precursor, Methyl 5-bromo-1H-indole-2-
carboxylate. The choice of a bromo-substituted starting material represents a balance between
reactivity and cost/stability compared to iodo- or chloro-analogs.

Synthetic Workflow: Sonogashira Coupling
Methyl 5-bromo- Ethynyltrimethylsilane
1H-indole-2-carboxylate (TMS-acetylene)

Step 1:
Coupling

Pd(PPhs)2Cl2 (cat.)
Cul (cat.)
Base (e.g., EtsN)
Solvent (e.g., THF/DMF)

Protected Intermediate:
Methyl 5-((trimethylsilyl)ethynyl)-
1H-indole-2-carboxylate

Step 2:
Deprotection

Base (e.g., K2COs)
Solvent (Methanol)

Target Product:
Methyl 5-ethynyl-
1H-indole-2-carboxylate

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the target compound.
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Detailed Step-by-Step Methodology:

o Reaction Setup: To a dry, nitrogen-flushed reaction vessel, add Methyl 5-bromo-1H-indole-2-
carboxylate (1.0 eq), copper(l) iodide (Cul, 0.05 eq), and
dichlorobis(triphenylphosphine)palladium(ll) (Pd(PPhs)2Clz, 0.025 eq).

e Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and
triethylamine). Triethylamine (EtsN) serves as both the solvent and the base required for the
catalytic cycle.

o Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, ~1.5 eq) dropwise to the stirred
mixture at room temperature. The use of TMS-acetylene is a crucial experimental choice. It
prevents the self-coupling (Glaser coupling) of the terminal alkyne, which is a common side
reaction under Sonogashira conditions, thereby improving the yield and purity of the desired
product.

e Reaction Monitoring: Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress
by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

e Workup and Isolation (Intermediate): Upon completion, cool the reaction, filter off the
triethylammonium bromide salts, and concentrate the filtrate under reduced pressure. Purify
the crude residue via column chromatography on silica gel to isolate the silyl-protected
intermediate.

o Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol
(MeOH) or tetrahydrofuran (THF). Add a mild base, such as potassium carbonate (K2CO3),
and stir at room temperature. The silyl group is readily cleaved under these basic conditions.

 Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the mixture,
extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over
anhydrous sodium sulfate, and concentrate. The final product, Methyl 5-ethynyl-1H-indole-
2-carboxylate, can be further purified by recrystallization or a final column chromatography
if necessary.

The 'Why': Causality in Experimental Design
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o Catalyst System (Pd/Cu): The Sonogashira reaction relies on a synergistic dual-catalyst
system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition
and reductive elimination), while the copper(l) co-catalyst is essential for forming a copper(l)
acetylide intermediate, which then undergoes transmetalation to the palladium center. This
cooperative mechanism is highly efficient for forming sp-sp? carbon-carbon bonds.[7][10]

» Base (Triethylamine): The amine base is critical. It scavenges the hydrogen halide (HBr)
generated during the reaction, preventing the protonation of the amine and deactivation of
the catalyst. It also plays a role in regenerating the active Pd(0) species.[8]

e Ligand (PPhs): Triphenylphosphine (PPhs) ligands stabilize the palladium center, preventing
its precipitation as palladium black and modulating its reactivity to favor the desired catalytic
cycle.

Spectroscopic Characterization Profile

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. The expected data for the title compound are outlined below.
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Expected Chemical

Technique Feature . Rationale
Shift /| Wavenumber
Deshielded proton
due to the aromatic
> 11.0 ppm (broad ]
1H NMR Indole N-H ) ring current and
singlet) .
hydrogen bonding
potential.
Complex multiplet
) pattern characteristic
Aromatic Protons 7.0-8.0 ppm

of the substituted

indole ring system.

O-CHs (Ester)

~3.9 ppm (singlet)

Typical chemical shift

for a methyl ester.[11]

~3.0 - 3.5 ppm The acetylenic proton
C=C-H (Alkyne) ) ]
(singlet) signal.
Carbonyl carbon of
13C NMR C=0 (Ester) ~162 ppm
the ester group.[11]
Multiple signals
Aromatic/Indole corresponding to the
100 - 140 ppm o
Carbons carbons of the bicyclic
indole core.
Signals for the two sp-
C=C (Alkyne o
75 - 85 ppm hybridized carbons of
Carbons)
the ethynyl group.
Methyl carbon of the
O-CHs (Ester) ~52 ppm
ester group.[11]
Stretching vibration of
IR Spectroscopy N-H Stretch ~3300 cm~1! (broad)

the indole N-H bond.

C=C-H Stretch

~3250-3300 cm~t
(sharp)

Characteristic sharp
peak for a terminal

alkyne C-H stretch.

© 2026 BenchChem. All rights reserved.

6/13 Tech Support


https://www.mdpi.com/1420-3049/21/3/333
https://www.mdpi.com/1420-3049/21/3/333
https://www.mdpi.com/1420-3049/21/3/333
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15316295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Alkyne triple bond
~2100-2150 cm—1 )
C=C Stretch stretch; often weak in
(weak, sharp) ) ]
intensity.

Strong absorption
C=0 Stretch (Ester) ~1700 cm™t (strong) from the ester
carbonyl group.

Reactivity and Applications in Drug Development

Methyl 5-ethynyl-1H-indole-2-carboxylate is not an end-product but a strategic platform. Its
value lies in the orthogonal reactivity of its functional groups, allowing for sequential and
controlled chemical modifications.
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Caption: Key reaction pathways available from the title compound.

The Alkyne Handle: A Gateway to Conjugation

The terminal alkyne is arguably the most valuable feature for modern medicinal chemistry.
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e Click Chemistry (CuAAC): It readily undergoes reaction with organic azides in the presence
of a copper(l) catalyst to form highly stable 1,2,3-triazole rings. This reaction is exceptionally
reliable, high-yielding, and tolerant of a wide range of other functional groups. This makes
the molecule an ideal building block for:

o PROTACSs (Proteolysis Targeting Chimeras): Linking an E3 ligase-binding element to a
protein-of-interest binder.

o Fragment-Based Drug Discovery (FBDD): "Growing" a low-affinity fragment by clicking on
other molecular fragments to enhance potency.

o Bioconjugation: Attaching the indole scaffold to peptides, antibodies, or fluorescent
probes.

The Carboxylate Handle: Modulating Interactions and
Properties

The C2-methyl ester is a classic functional group for analog synthesis.

o Amide Scaffolding: The ester can be easily hydrolyzed (saponified) to the corresponding
carboxylic acid.[5] This acid is a key precursor for forming amide bonds with a diverse library
of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for
the systematic exploration of the "right-hand side" of the molecule to optimize target binding,
improve solubility, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion)
properties.[4]

N-H Functionalization

The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or
acylated.[11] This provides another vector for chemical modification, which can be used to
block a hydrogen bond donor site or to introduce substituents that probe additional pockets in a
biological target.

Safety, Storage, and Handling

o Safety: Like many fine chemicals, Methyl 5-ethynyl-1H-indole-2-carboxylate should be
handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),
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including safety glasses, gloves, and a lab coat, should be worn.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,
away from light. For long-term stability, storage at 2-8°C is recommended.[6]

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash
affected areas thoroughly with water.

Conclusion

Methyl 5-ethynyl-1H-indole-2-carboxylate is more than just another indole derivative; it is a

strategically designed chemical tool. The convergence of a classic functional group for amide

elaboration (the C2-carboxylate) with a modern handle for bioorthogonal conjugation (the C5-

ethynyl group) on a privileged indole scaffold makes it an exceptionally valuable building block.

Its utility in constructing complex molecules for fragment-based design, PROTAC development,

and targeted covalent inhibitors ensures its continued relevance for researchers and scientists

at the forefront of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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